N-Hydroxy-3-phenylpropanamide as a Synthetic Intermediate: Enabling Isoform-Selective HDAC6/8 Degraders via Triazole Functionalization
N-Hydroxy-3-phenylpropanamide serves as the core phenylpropanamide scaffold for constructing HDAC6/8 isoform-selective degraders. The (S)-2-(5-(cyclopropylethynyl)-4-phenyl-1H-1,2,3-triazol-1-yl)-N-hydroxy-3-phenylpropanamide derivative, synthesized from the parent N-hydroxy-3-phenylpropanamide scaffold, was disclosed as a dual HDAC6/8 selective degrader [1]. In contrast, clinically approved pan-HDAC inhibitors such as vorinostat and belinostat inhibit Class I and II HDACs non-selectively, which contributes to dose-limiting toxicities including fatigue, thrombocytopenia, and gastrointestinal adverse events observed in clinical practice [2]. The triazole-substituted derivative demonstrates that the N-hydroxy-3-phenylpropanamide core can be functionalized to achieve isoform selectivity—a property that the parent scaffold itself lacks but which it enables through synthetic derivatization.
| Evidence Dimension | Isoform selectivity profile |
|---|---|
| Target Compound Data | Scaffold for isoform-selective HDAC6/8 degrader (post-derivatization) |
| Comparator Or Baseline | Vorinostat, belinostat, panobinostat: pan-HDAC inhibitors (Class I and II) [2] |
| Quantified Difference | Qualitative shift from pan-inhibition to HDAC6/8 selectivity achievable via scaffold functionalization |
| Conditions | Derivatization via triazole coupling; selectivity characterized by Dana-Farber Cancer Institute patent disclosure [1] |
Why This Matters
The N-hydroxy-3-phenylpropanamide scaffold provides a synthetic entry point to isoform-selective HDAC modulators, which is critical for reducing off-target toxicity relative to pan-HDAC clinical agents.
- [1] Dana-Farber Cancer Institute, Inc. Selective Dual Histone Deacetylase 6/8 (HDAC6/8) Degraders and Methods of Use Thereof. 2022. Patent application disclosing (S)-2-(5-(cyclopropylethynyl)-4-phenyl-1H-1,2,3-triazol-1-yl)-N-hydroxy-3-phenylpropanamide as HDAC6/8 degrader. View Source
- [2] SIGNOR Network Open Resource. HDAC inhibitor characterization: vorinostat, NVP-LAQ824, panobinostat, ITF2357, and belinostat act as potent pan-HDAC isoform inhibitors. Entry ID: 17868033. View Source
